molecular formula C10H8BrNO B1526008 5-Bromo-8-methoxyisoquinoline CAS No. 679433-91-1

5-Bromo-8-methoxyisoquinoline

Cat. No.: B1526008
CAS No.: 679433-91-1
M. Wt: 238.08 g/mol
InChI Key: JBWGLXQEEJHTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-methoxyisoquinoline is a brominated and methoxylated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 8th position on the isoquinoline ring structure. Isoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and other chemical compounds.

Synthetic Routes and Reaction Conditions:

  • Bromination and Methoxylation: The synthesis of this compound typically involves the bromination of isoquinoline followed by the introduction of a methoxy group. Bromination can be achieved using bromine (Br2) in the presence of a suitable catalyst, such as iron (III) bromide (FeBr3). Methoxylation can be performed using methanol (CH3OH) in the presence of an acid catalyst, such as hydrochloric acid (HCl).

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the desired scale and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones or hydroxylated derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 5-hydroxy-8-methoxyisoquinoline.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroxylated isoquinolines.

  • Reduction: 5-hydroxy-8-methoxyisoquinoline.

  • Substitution: Amines, alkylated isoquinolines.

Scientific Research Applications

5-Bromo-8-methoxyisoquinoline has various applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-8-methoxyisoquinoline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with bacterial cell wall synthesis enzymes.

  • Anticancer Activity: Inhibition of cell cycle progression and induction of apoptosis.

Comparison with Similar Compounds

  • 4-Bromo-8-methoxyquinoline

  • 8-Bromo-3-methoxyisoquinoline

Properties

IUPAC Name

5-bromo-8-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWGLXQEEJHTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NC=CC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730366
Record name 5-Bromo-8-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679433-91-1
Record name 5-Bromo-8-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-8-methoxyisoquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-8-methoxyisoquinoline
Reactant of Route 3
Reactant of Route 3
5-Bromo-8-methoxyisoquinoline
Reactant of Route 4
Reactant of Route 4
5-Bromo-8-methoxyisoquinoline
Reactant of Route 5
Reactant of Route 5
5-Bromo-8-methoxyisoquinoline
Reactant of Route 6
Reactant of Route 6
5-Bromo-8-methoxyisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.